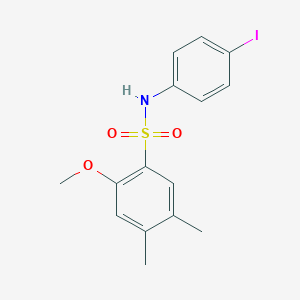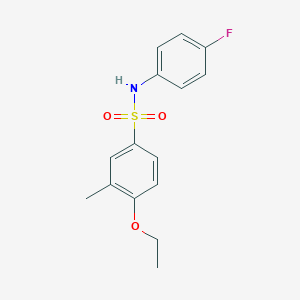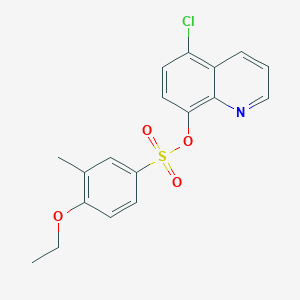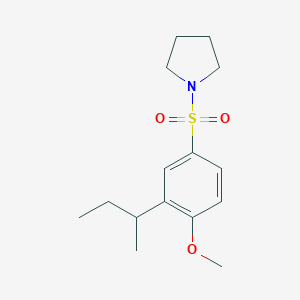
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide, also known as TFB-TMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide exhibits significant anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Mecanismo De Acción
The mechanism of action of 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide involves the inhibition of tubulin polymerization, a process that is essential for cell division. 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide binds to the colchicine-binding site of tubulin, preventing the formation of microtubules and disrupting the normal functioning of the cytoskeleton. This disruption ultimately leads to cell death.
Biochemical and Physiological Effects
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of various oncogenes. Additionally, 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide has been found to enhance the efficacy of other anticancer drugs when used in combination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide in lab experiments is its specificity towards cancer cells, which minimizes the risk of toxicity to healthy cells. Moreover, 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide has been found to exhibit low toxicity in animal studies, making it a promising candidate for further development. However, one of the limitations of using 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
Several future directions for the research on 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide can be identified. One potential avenue is the development of novel formulations that improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide and its potential applications in other diseases besides cancer. Additionally, research can focus on the development of 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide derivatives that exhibit improved efficacy and lower toxicity. Finally, clinical trials can be conducted to evaluate the safety and efficacy of 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide in humans.
Conclusion
In conclusion, 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide is a chemical compound that has shown significant potential in the field of scientific research, particularly in the treatment of cancer. Its specificity towards cancer cells, low toxicity, and ability to enhance the efficacy of other anticancer drugs make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Métodos De Síntesis
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide can be synthesized through a multistep process involving the reaction of tert-butylamine, 4-fluorobenzene, and 2-methoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain 5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide in its pure form.
Propiedades
Nombre del producto |
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C17H20FNO3S |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
5-tert-butyl-N-(4-fluorophenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C17H20FNO3S/c1-17(2,3)12-5-10-15(22-4)16(11-12)23(20,21)19-14-8-6-13(18)7-9-14/h5-11,19H,1-4H3 |
Clave InChI |
UQARISAAXFELHZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)




![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)




